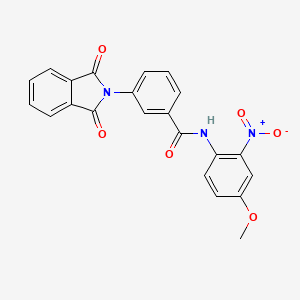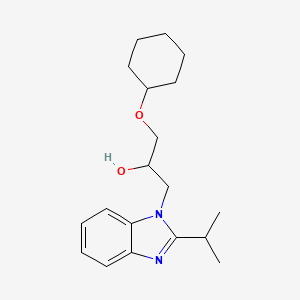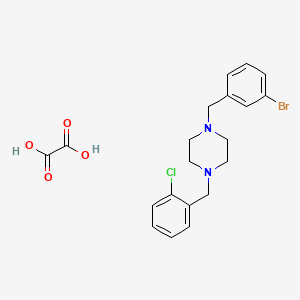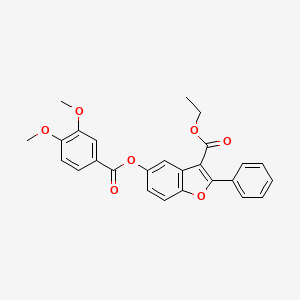![molecular formula C24H34N2O4S2 B5189599 4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE](/img/structure/B5189599.png)
4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the necessary reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **4-ETHYL-N-{1-[(4-ETHYLPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple aromatic rings and sulfonyl groups. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-N,1-N'-bis(4-ethylphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-5-17-31(27,28)24(32(29,30)18-6-2)23(25-21-13-9-19(7-3)10-14-21)26-22-15-11-20(8-4)12-16-22/h9-16,25-26H,5-8,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYQNGPVTCLZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)CC)NC2=CC=C(C=C2)CC)S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one](/img/structure/B5189517.png)
![5-[3-methoxy-4-(1-phenylethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5189525.png)


![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)

![N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)

